molecular formula C15H12N4O5 B13363485 N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-4-hydroxy-5-methoxypyridine-2-carboxamide

N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-4-hydroxy-5-methoxypyridine-2-carboxamide

Cat. No.: B13363485
M. Wt: 328.28 g/mol
InChI Key: NTWNBEJGGVYYCF-UHFFFAOYSA-N
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Description

N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a quinoxaline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a dicarbonyl compound under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a cyclization reaction involving a suitable precursor, such as a β-keto ester.

    Coupling of the Two Moieties: The quinoxaline and pyridine moieties are coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for novel polymers.

Mechanism of Action

The mechanism of action of N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)sulfonyl]leucine
  • N-[(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)sulfonyl]alanine
  • N-[(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)sulfonyl]glycine

Uniqueness

N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is unique due to its specific combination of quinoxaline and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C15H12N4O5

Molecular Weight

328.28 g/mol

IUPAC Name

N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C15H12N4O5/c1-24-12-6-16-10(5-11(12)20)13(21)17-7-2-3-8-9(4-7)19-15(23)14(22)18-8/h2-6H,1H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23)

InChI Key

NTWNBEJGGVYYCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3

Origin of Product

United States

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